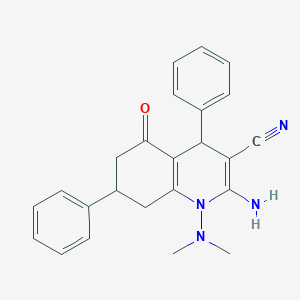![molecular formula C24H20F4N2O2 B303837 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303837.png)
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important kinase involved in the development and function of B cells, and its inhibition has shown promising results in the treatment of various B cell malignancies.
作用機序
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by selectively inhibiting the activity of BTK, which is a key signaling molecule in B cells. By blocking BTK activity, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide prevents the activation of downstream signaling pathways, leading to inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to modulate various immune cell functions, including the activation of T cells and natural killer cells. 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to reduce the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
将来の方向性
There are several potential future directions for the development of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One possibility is the combination of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential application of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is in the treatment of autoimmune diseases, where its ability to modulate immune cell function may be beneficial. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of novel therapies for B cell malignancies.
合成法
The synthesis of 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the preparation of the starting materials and the coupling of various intermediates. The final product is obtained through a series of purification steps and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit proliferation of B cells.
特性
製品名 |
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H20F4N2O2 |
分子量 |
444.4 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F4N2O2/c1-13-20(23(32)30-17-6-3-2-5-16(17)24(26,27)28)21(14-9-11-15(25)12-10-14)22-18(29-13)7-4-8-19(22)31/h2-3,5-6,9-12,21,29H,4,7-8H2,1H3,(H,30,32) |
InChIキー |
RLAAGAQFHFKTRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)